molecular formula C8H13ClN2O B1314081 (4-Ethoxyphenyl)hydrazine hydrochloride CAS No. 76014-10-3

(4-Ethoxyphenyl)hydrazine hydrochloride

Cat. No.: B1314081
CAS No.: 76014-10-3
M. Wt: 188.65 g/mol
InChI Key: RROBGBQPYPYDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxyphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2O. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 4-ethoxyphenyl group. This compound is typically used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxyphenyl)hydrazine hydrochloride generally involves the reaction of 4-ethoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the diazotization of 4-ethoxyaniline followed by reduction with hydrazine hydrate. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxyphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenylhydrazines.

Scientific Research Applications

(4-Ethoxyphenyl)hydrazine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The ethoxyphenyl group enhances its binding affinity to certain molecular targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • (4-Methoxyphenyl)hydrazine hydrochloride
  • (4-Chlorophenyl)hydrazine hydrochloride
  • (4-Bromophenyl)hydrazine hydrochloride

Comparison: (4-Ethoxyphenyl)hydrazine hydrochloride is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its methoxy, chloro, and bromo analogs. The ethoxy group increases its solubility in organic solvents and can influence its reactivity in chemical reactions.

Properties

IUPAC Name

(4-ethoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-2-11-8-5-3-7(10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROBGBQPYPYDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.